N-(4-iodophenyl)-4-biphenylcarboxamide
Description
N-(4-Iodophenyl)-4-biphenylcarboxamide is a biphenyl-based carboxamide derivative featuring a 4-iodophenyl substituent. Its molecular structure combines a rigid biphenyl core with an iodine atom at the para position of the aniline moiety. This iodine atom contributes to its unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H14INO |
|---|---|
Molecular Weight |
399.2 g/mol |
IUPAC Name |
N-(4-iodophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C19H14INO/c20-17-10-12-18(13-11-17)21-19(22)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,21,22) |
InChI Key |
WQOOSPHPMOSNPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Electronic Effects
- Halogen Substituents: Evidence indicates that halogen size (F, Cl, Br, I) minimally impacts inhibitory potency in enzyme assays. For instance, N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 μM) and N-(4-fluorophenyl)maleimide (IC₅₀ = 5.18 μM) showed comparable activity against monoacylglycerol lipase (MGL) . However, iodine’s bulkiness may influence synthetic accessibility. For example, tris(4-iodophenyl)amine derivatives exhibited lower yields (30%) due to steric hindrance during Suzuki coupling .
- Polar vs.
Material Science
- Iodine’s heavy atom effect enhances X-ray contrast properties, making N-(4-iodophenyl) derivatives useful in crystallography and molecular container design (e.g., tetra-α,4-iodophenyl calix[4]pyrrole) .
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